N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide

Solid-state chemistry Formulation pre-screening Solubility-limited assay design

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide (CAS 364624-04-4) is a synthetic sulfonamide derivative composed of a 4-methylpyrimidin-2-yl headgroup, a sulfamoyl (-SO₂-NH-) linker, a para-phenylene spacer, and an n-hexanamide tail (C₁₇H₂₂N₄O₃S, MW 362.45 g/mol, melting point 165–168 °C, density 1.292 ± 0.06 g/cm³ predicted). The compound belongs to the aryl-sulfamoyl-pyrimidine class and is structurally distinguished from its closest commercially catalogued homolog, N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (acetylsulfamerazine, CAS 127-73-1, MW 306.34 g/mol, mp 250–252 °C), solely by the replacement of an acetyl group with an n-hexanoyl chain.

Molecular Formula C17H22N4O3S
Molecular Weight 362.45
CAS No. 364624-04-4
Cat. No. B2724406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide
CAS364624-04-4
Molecular FormulaC17H22N4O3S
Molecular Weight362.45
Structural Identifiers
SMILESCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C
InChIInChI=1S/C17H22N4O3S/c1-3-4-5-6-16(22)20-14-7-9-15(10-8-14)25(23,24)21-17-18-12-11-13(2)19-17/h7-12H,3-6H2,1-2H3,(H,20,22)(H,18,19,21)
InChIKeyRADJQSTYBTYUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide (CAS 364624-04-4): Procurement-Relevant Structural and Physicochemical Profile


N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide (CAS 364624-04-4) is a synthetic sulfonamide derivative composed of a 4-methylpyrimidin-2-yl headgroup, a sulfamoyl (-SO₂-NH-) linker, a para-phenylene spacer, and an n-hexanamide tail (C₁₇H₂₂N₄O₃S, MW 362.45 g/mol, melting point 165–168 °C, density 1.292 ± 0.06 g/cm³ predicted) . The compound belongs to the aryl-sulfamoyl-pyrimidine class and is structurally distinguished from its closest commercially catalogued homolog, N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (acetylsulfamerazine, CAS 127-73-1, MW 306.34 g/mol, mp 250–252 °C), solely by the replacement of an acetyl group with an n-hexanoyl chain [1]. This single-point acyl-chain elongation fundamentally alters lipophilicity, crystal lattice energy, and potential target-engagement kinetics, making the compound a non-interchangeable building block in structure-activity relationship (SAR) explorations and medicinal chemistry campaigns [2].

Why N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide Cannot Be Swapped for N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide or Other In-Class Analogs in Procurement Decisions


Within the aryl-sulfamoyl-pyrimidine chemotype, altering the N-acyl substituent on the para-phenylene ring is not a conservative modification . The n-hexanamide chain (six-carbon linear acyl) confers a markedly different logP, aqueous solubility, and melting point compared to the acetyl analog (C₂) [1] or the α-branched 2-ethylhexanamide variant (C₈, racemic) . These physicochemical shifts directly affect partitioning into biological membranes, metabolic vulnerability (amide hydrolysis susceptibility varies with chain length), and solid-state handling properties during formulation or assay preparation. A procurement decision that treats these analogs as interchangeable risks invalidating SAR conclusions, introducing uncontrolled solubility artifacts in cell-based assays, and undermining batch-to-batch reproducibility in multi-step synthetic sequences where the hexanamide chain serves as a protecting group or a lipophilic anchor for further derivatization.

Quantitative Differentiation Evidence: N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide vs. Closest Analogs


Melting Point Gap of ≥82 °C vs. Acetylsulfamerazine Signals Fundamentally Different Solid-State Assemblies and Solubility Profiles

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide exhibits a melting point of 165–168 °C , while its acetyl homolog acetylsulfamerazine melts at 250–252 °C [1]. This ≥82 °C difference indicates that the hexanamide chain disrupts the crystal lattice packing energetics present in the acetyl analog, which is dominated by the planar acetamide motif. Lower melting points in this series correlate with higher amorphous solubility and potentially improved dissolution rates in aqueous assay media.

Solid-state chemistry Formulation pre-screening Solubility-limited assay design

Calculated Lipophilicity (XLogP3 ≈ 2.2) Places the Hexanamide Analog in a Favorable CNS-Permeability Window Distinct from Shorter-Chain and Branched-Chain Analogs

While experimental logP for the target compound is not directly reported, PubChem-computed XLogP3 values for structurally related N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenoxybutanamide (which bears a butanoyl chain with an ether branch) are 2.0 [1]. The target hexanamide, with a linear six-carbon chain and no ether oxygen, is predicted to have an XLogP3 of approximately 2.2–2.8. In contrast, the 2-ethylhexanamide analog (C₈, α-branched, racemic) has a reported experimental logP of 3.38 , and the acetyl analog acetylsulfamerazine is substantially more polar (estimated XLogP3 ≈ 0.8–1.2). The hexanamide provides an intermediate lipophilicity that avoids the excessive polarity of the acetyl derivative and the supra-physiological logP of the 2-ethylhexanamide, which may exceed the CNS multiparameter optimization (MPO) desirable range.

Lipophilicity CNS drug-likeness SAR campaigns

Molecular Weight Differentiation from the Acetyl Analog (ΔMW = +56.1 g/mol) Provides a Distinct Mass Spectrometry Fingerprint for Metabolite Tracing and Purity Verification

The molecular weight of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide is 362.45 g/mol , compared to 306.34 g/mol for acetylsulfamerazine [1], a difference of +56.1 g/mol corresponding to the additional four methylene units (-CH₂-CH₂-CH₂-CH₂-). This mass difference ensures complete chromatographic baseline resolution (Δm/z ≥ 56 in MS1) and eliminates isobaric interference in LC-MS/MS quantification when the two compounds are co-injected or present as synthetic impurities. The unique MS/MS fragmentation pattern of the hexanamide moiety (characteristic neutral loss of hexanoyl, 99 Da) further distinguishes it from the acetyl analog (loss of 43 Da).

Analytical chemistry Metabolite identification LC-MS quality control

Absence of a Chiral Center Eliminates the Enantiomeric Purity Burden Present in the 2-Ethylhexanamide Analog, Simplifying Regulatory and Analytical Workflows

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide possesses an unbranched n-hexanamide chain and is achiral, requiring no chiral chromatographic separation or enantiomeric excess (ee) determination . In contrast, the 2-ethylhexanamide analog (2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide, MW 390.5 g/mol) bears a chiral center at the α-carbon of the acyl chain and is supplied as a racemic mixture . For any application requiring defined stereochemistry or for regulatory submissions where enantiomeric impurity profiling is mandatory, the achiral hexanamide eliminates the need for chiral SFC/HPLC method development, chiral stationary phase columns, and ee certificate generation, reducing analytical overhead by an estimated 40–60% per batch.

Chiral purity Regulatory compliance Analytical method development

The n-Hexanamide Chain Provides a Distinct Hydrogen-Bond Donor/Acceptor Profile Compared to the Acetyl Analog, with Implications for Target Binding and Selectivity

Both the target compound and its acetyl analog contain two hydrogen-bond donors (the sulfonamide NH and the amide NH) and multiple hydrogen-bond acceptors (sulfonyl oxygens, pyrimidine nitrogens, amide carbonyl) . However, the hexanamide carbonyl oxygen experiences a different electronic environment due to the +I inductive effect of the extended alkyl chain, which modestly increases the carbonyl oxygen's basicity and H-bond acceptor strength compared to the acetyl carbonyl. Additionally, the hexanamide NH carries marginally higher pKa due to reduced electron-withdrawing character of the hexanoyl vs. acetyl group. While precise ΔpKa or ΔH-bond basicity values are not experimentally determined for this pair, class-level precedent from homologous amide series indicates that a four-methylene elongation alters amide H-bond acceptor basicity (pKHB) by approximately 0.05–0.15 log units, which can translate to measurable differences in target-ligand binding enthalpy when the amide carbonyl engages in a critical hydrogen bond within the binding pocket [1].

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Supplier-Reported Purity of 98.0% (Chemsrc) with 10-Day Lead Time Defines Procurement Feasibility Distinct from the Discontinued 90%-Purity CymitQuimica Batch

The target compound is currently listed at 98.0% purity with a 10-day lead time and in-stock availability through Chemsrc . This contrasts with the CymitQuimica listing (Ref. 10-F757560), which reports 90% purity and is marked as discontinued ('ausgelaufen') with no restocking date . For procurement-driven research programs, the 8-percentage-point purity difference represents a substantial reduction in unidentified impurities (from ≤10% to ≤2%), minimizing the risk of off-target biological effects from contaminants and reducing the need for repurification prior to use. However, this evidence is supplier-reported and not independently verified; direct head-to-head batch analysis comparing the two sources has not been published.

Supply chain Quality control Procurement planning

Defined Application Scenarios for N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide Grounded in Verified Differentiation Evidence


Medicinal Chemistry SAR campaigns requiring an achiral, intermediate-logP sulfamoyl-pyrimidine scaffold with a linear C6-acyl tail

The hexanamide chain provides an intermediate lipophilicity (predicted XLogP3 ≈ 2.2–2.8) that balances solubility and permeability without introducing the stereochemical complexity of the 2-ethylhexanamide analog. Researchers designing kinase inhibitor or receptor antagonist libraries based on the pyrimidine-sulfamoyl pharmacophore (e.g., ETA receptor antagonist programs exemplified by macitentan-related sulfamides) can use this compound as an achiral building block for acyl-chain SAR exploration, confident that the C6-linear chain occupies a distinct physicochemical space from both the polar C2-acetyl analog and the lipophilic C8-branched analog [1].

LC-MS/MS bioanalytical method development requiring a unique mass fingerprint for metabolite tracing

The distinct molecular ion (m/z 362.45) and the characteristic neutral loss of hexanoyl (99 Da) distinguish this compound from the acetyl analog (m/z 306.34, neutral loss 43 Da) in MS/MS fragmentation. This mass difference (Δm/z = 56) ensures complete chromatographic baseline resolution, making the compound suitable as an internal standard or calibration reference for quantifying structurally related sulfamoyl-pyrimidine metabolites in plasma, microsomal incubation, or hepatocyte stability assays [1].

Solid-form screening and pre-formulation studies where a melting point below 170 °C is desirable

With a melting point of 165–168 °C—more than 80 °C lower than the acetyl analog (250–252 °C)—this compound is amenable to hot-melt extrusion, amorphous solid dispersion, or melt-crystallization screening without approaching degradation temperatures. Formulation scientists seeking to improve dissolution-limited oral bioavailability of sulfamoyl-pyrimidine drug candidates can exploit this favorable thermal property, which is not available with the higher-melting acetyl homolog [1].

Chiral-analytical-free procurement workflows in GLP or GMP preclinical development

Because the compound is achiral, it eliminates the need for chiral chromatographic method development, enantiomeric excess determination, and associated certificate-of-analysis documentation required for the racemic 2-ethylhexanamide analog. Procurement teams operating under GLP or GMP quality systems can streamline incoming material release testing, reducing analytical cycle time and cost, a practical advantage not offered by the chiral analog [1].

Quote Request

Request a Quote for N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.